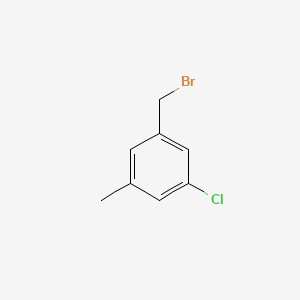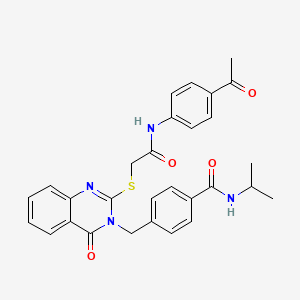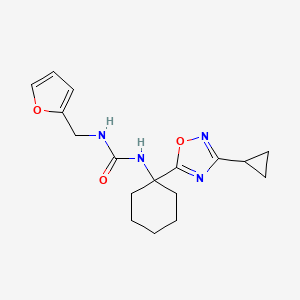![molecular formula C22H18N2O5 B2611404 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid CAS No. 2219376-36-8](/img/structure/B2611404.png)
5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid” is a chemical compound with the molecular formula C22H18N2O5. It is also known by its IUPAC name "1-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl group attached to an azetidine ring, which is further connected to an oxazole ring and a carboxylic acid group . The molecular weight of the compound is 390.395.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.科学的研究の応用
Synthesis of Bioactive Compounds
Research has highlighted the synthesis of compounds with potential bioactivity through the incorporation of the fluorenylmethoxycarbonyl group. For instance, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds, beyond the Dimroth rearrangement, demonstrates the utility of this group in creating peptidomimetics or biologically active compounds based on the triazole scaffold. Triazoles active as HSP90 inhibitors were synthesized, showcasing the potential for creating compounds with significant bioactivity (Ferrini et al., 2015).
Antimicrobial Applications
The molecule has been investigated for its role in the synthesis of antibacterial agents. Research into 7-azetidinylquinolones as antibacterial agents emphasizes the synthesis and study of stereochemically pure compounds with variations at the 7-(3-amino-2-methyl-1-azetidinyl) moiety, to understand the effects of chirality on potency and in vivo efficacy relative to racemic mixtures. This research provides insights into the design of chiral antibacterial agents with improved activity (Frigola et al., 1995).
Synthesis of Fluorescent Probes
The synthesis and spectral characterization of a 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine containing a fluorenylmethoxycarbonyl (fmoc) fluorescent fragment highlight the use of this chemical structure in creating novel fluorescent probes. These probes can be useful in various applications, including the study of HIV through derivatives of 3′-deoxy-3-azidothymidine (AZT, zidovudine) (Szafrański et al., 2015).
Anticancer and Antimicrobial Agents
Research on bioactive fluorenes has led to the synthesis of thiazolidinone and azetidinone analogues based on the fluorene moiety. These compounds have shown potential as anticancer and antimicrobial agents against multidrug-resistant strains. Some of the synthesized compounds exhibited remarkable activity against cancer cell lines when compared to reference drugs, showcasing the potential of fluorene-based bioactive agents in therapeutic applications (Hussein et al., 2020).
Antibacterial Quinolones
The design of fluoroquinolones with potent antibacterial activities against both Gram-positive and Gram-negative bacteria has been enhanced by the introduction of novel N-1 substituents, including the fluorenylmethoxycarbonyl group. This research emphasizes the importance of the structural orientation and the steric hindrance induced by specific substituents for achieving potent antibacterial activity (Kuramoto et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c25-21(26)19-20(29-12-23-19)13-9-24(10-13)22(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNNVMFLRQZLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(N=CO5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2611323.png)
![1-(2,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2611325.png)
![1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2611327.png)

![Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride](/img/structure/B2611329.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611335.png)

![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride](/img/structure/B2611339.png)
![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2611340.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2611341.png)
![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2611342.png)